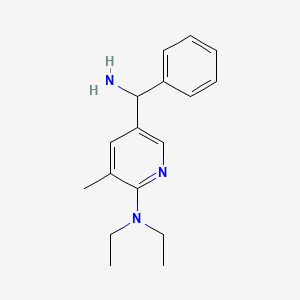

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine

Description

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a pyridine derivative featuring a phenylmethylamino group at position 5, a diethylamino group at position 2, and a methyl substituent at position 2. Its synthesis likely involves multi-step reactions, including nucleophilic substitution or metal-catalyzed cross-coupling, as seen in related pyridine/pyrimidine derivatives .

Properties

Molecular Formula |

C17H23N3 |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

5-[amino(phenyl)methyl]-N,N-diethyl-3-methylpyridin-2-amine |

InChI |

InChI=1S/C17H23N3/c1-4-20(5-2)17-13(3)11-15(12-19-17)16(18)14-9-7-6-8-10-14/h6-12,16H,4-5,18H2,1-3H3 |

InChI Key |

OLIWDYGGFQRUSF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1C)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-3-methylpyridin-2-amine. This intermediate is then reacted with benzylamine under controlled conditions to introduce the amino(phenyl)methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of amino-substituted heterocycles. Below is a comparison with structurally related compounds, emphasizing substituent variations, synthesis, and biological activity.

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Lipophilicity: The diethylamino and phenylmethyl groups in the target compound increase logP (~3.5 estimated), favoring blood-brain barrier penetration compared to polar analogs like 5-(2-methoxypyridin-3-yl)pyridin-2-amine (logP ~1.8) .

- Hydrogen Bonding: The amino group at position 2 facilitates hydrogen bonding, critical for target binding, as seen in pyrimidine-based kinase inhibitors .

Crystallographic and Conformational Insights

Biological Activity

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a compound that exhibits significant biological activity, particularly in pharmacological contexts. Its structure, characterized by a pyridine core and various substituents, positions it as a potential candidate for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 258.36 g/mol. The structural features include:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Amino Group : Contributes to the basicity and potential interactions with biological targets.

- Phenyl Group : Enhances lipophilicity and may influence binding interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from commercially available pyridine derivatives. The general synthetic route includes:

- Formation of the Pyridine Core : Utilizing alkylation reactions to introduce the diethylamino group.

- Introduction of the Aminophenyl Moiety : Achieved through nucleophilic substitution or coupling reactions.

Antioxidant Activity

Research indicates that derivatives of pyridine compounds exhibit notable antioxidant properties. For instance, compounds similar to this compound have shown effective free radical scavenging activity. This is measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) where lower IC50 values indicate higher potency.

| Compound | IC50 (mg/mL) |

|---|---|

| Compound A | 27.51 |

| Compound B | 15.89 |

| This compound | TBD |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may inhibit nitric oxide synthase (NOS), which is implicated in neuroinflammation.

In a comparative study:

| Compound | nNOS Inhibition (Ki, nM) | Selectivity Ratio (iNOS/eNOS) |

|---|---|---|

| Compound C | 7 | 806 |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results show moderate to high activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 0.21 |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced neuronal death in models of Alzheimer's disease.

- Antimicrobial Efficacy : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound compared to standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase : Reducing nitric oxide levels can mitigate neuroinflammation.

- Antioxidant Activity : Scavenging free radicals helps protect cells from oxidative stress.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through interaction with essential enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.